molecular formula C4H9NO2S B14204894 Propanoic acid, 3-amino-3-(methylthio)- CAS No. 824424-68-2

Propanoic acid, 3-amino-3-(methylthio)-

Cat. No.: B14204894
CAS No.: 824424-68-2
M. Wt: 135.19 g/mol
InChI Key: HXFAIJGVPHVXHO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-amino-3-(methylthio)- is an organic compound with the molecular formula C4H9NO2S It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by an amino group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-amino-3-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methylthiolate anion, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride to generate the methylthiolate anion.

Industrial Production Methods

Industrial production of propanoic acid, 3-amino-3-(methylthio)- may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their environmental friendliness and cost-effectiveness. For instance, genetically engineered microorganisms can be employed to produce the compound from renewable resources through metabolic engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-amino-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, acid anhydrides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Propanoic acid, 3-amino-3-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving sulfur-containing amino acids.

    Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-amino-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The amino and methylthio groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound may inhibit enzymes involved in sulfur metabolism by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-(methylthio)-: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    Propanoic acid, 3-amino-: Lacks the methylthio group, reducing its hydrophobic interactions.

    Butanoic acid, 3-amino-3-(methylthio)-: Has an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

Propanoic acid, 3-amino-3-(methylthio)- is unique due to the presence of both an amino group and a methylthio group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

824424-68-2

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

3-amino-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C4H9NO2S/c1-8-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

HXFAIJGVPHVXHO-UHFFFAOYSA-N

Canonical SMILES

CSC(CC(=O)O)N

Origin of Product

United States

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